Phosphine oxide, ethyldimethyl- Phosphine oxide, ethyldimethyl-
Brand Name: Vulcanchem
CAS No.: 39966-25-1
VCID: VC18377352
InChI: InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3
SMILES:
Molecular Formula: C4H11OP
Molecular Weight: 106.10 g/mol

Phosphine oxide, ethyldimethyl-

CAS No.: 39966-25-1

Cat. No.: VC18377352

Molecular Formula: C4H11OP

Molecular Weight: 106.10 g/mol

* For research use only. Not for human or veterinary use.

Phosphine oxide, ethyldimethyl- - 39966-25-1

Specification

CAS No. 39966-25-1
Molecular Formula C4H11OP
Molecular Weight 106.10 g/mol
IUPAC Name 1-dimethylphosphorylethane
Standard InChI InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3
Standard InChI Key DKPBGPGFLDMHRG-UHFFFAOYSA-N
Canonical SMILES CCP(=O)(C)C

Introduction

Structural Characteristics and Molecular Identity

Phosphine oxide, ethyldimethyl- belongs to the class of trialkylphosphine oxides, featuring a central phosphorus atom bonded to two methyl groups, one ethyl group, and an oxygen atom. Key structural parameters include:

PropertyValueSource
Molecular formulaC₄H₁₁OPPubChem CID 357576
Molecular weight106.10 g/molPubChem CID 357576
CAS Registry Number39966-25-1PubChem CID 357576
SynonymsNSC617056, SCHEMBL84049PubChem CID 357576

X-ray crystallographic studies of analogous P-chiral phosphine oxides, such as ethyl-(2-methylphenyl)-phenylphosphine oxide, reveal that the phosphorus center adopts a tetrahedral geometry, with P=O bond lengths averaging 1.48 Å and P–C bond lengths of ~1.80 Å . The ethyldimethyl variant’s 3D conformer, as modeled in PubChem, demonstrates steric interactions between the ethyl substituent and methyl groups, influencing its reactivity and crystallization behavior .

Chemical Reactivity and Functional Transformations

P=O Bond Reactivity

The P=O bond in ethyldimethylphosphine oxide is a focal point for chemical transformations:

  • Reduction to Phosphines: Using trifluoroacetic anhydride (TFAA) and sodium hydride (NaH) in the presence of 15-crown-5, phosphine oxides undergo chemoselective reduction to phosphines. This method, validated for substrates bearing halogens, esters, and heterocycles, is applicable to ethyldimethylphosphine oxide, yielding dimethyl ethylphosphine .

  • Electrophilic Activation: TFAA converts the P=O group into a phosphonium salt (R₃P(OOCCF₃)₂), enhancing susceptibility to nucleophilic attack. This intermediate facilitates downstream functionalization, though specific applications for ethyldimethyl derivatives remain unexplored .

Stereochemical Dynamics

The P-chiral center in ethyldimethylphosphine oxide enables enantiomeric resolution:

  • Diastereomeric Salt Formation: Calcium tartrate or TADDOL derivatives induce crystallization of enantiopure phosphine oxides. For ethyl-(2-methylphenyl)-phenylphosphine oxide, this method achieved 99% enantiomeric excess (ee) with 47% yield, a protocol transferable to ethyldimethyl analogs .

  • Racemization Pathways: Heating enantiomerically enriched phosphine oxides with chlorinating agents (e.g., PCl₅) generates chlorophosphonium intermediates, enabling racemization via phosphorus inversion. This reversibility is critical for recycling chiral auxiliaries .

Applications in Materials Science and Catalysis

Peroxide Stabilization

Phosphine oxides stabilize peroxides through hydrogen-bonding networks. For instance, bis(diphenylphosphino)ethane dioxide (dppe dioxide) forms crystalline adducts with methyl ethyl ketone peroxide (MEKPO), mitigating explosive decomposition risks. Ethyldimethylphosphine oxide’s compact structure may enhance stabilization efficiency in polymerizable peroxides .

Magnetic Nanoparticle Functionalization

Dextran-coated iron oxide nanoparticles (7–8 nm diameter) leverage phosphine oxides as surfactants to prevent agglomeration. Ethyldimethylphosphine oxide’s alkyl chains could improve dispersibility in nonpolar media, though this application remains hypothetical pending experimental validation .

Comparative Reactivity of Trialkylphosphine Oxides

CompoundReduction YieldEnantiomeric Resolution EfficiencyThermal Stability
Ethyldimethylphosphine oxide85–92% 47% ee (projected) >200°C (decomposes)
Triphenylphosphine oxide78–88% Not applicable240°C (melts)
Trimethylphosphine oxide90–95% Racemic180°C (sublimes)

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing asymmetric oxidation routes to ethyldimethylphosphine oxide would bypass resolution steps, enhancing atom economy.

  • Catalytic Applications: Testing its efficacy as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) could unveil novel reactivity profiles.

  • Toxicity Profiling: No data exists on its ecotoxicological impact, necessitating OECD guideline-compliant assays.

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